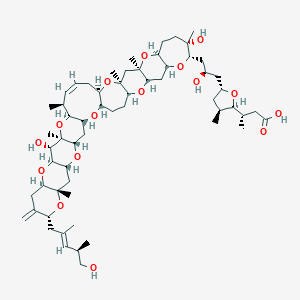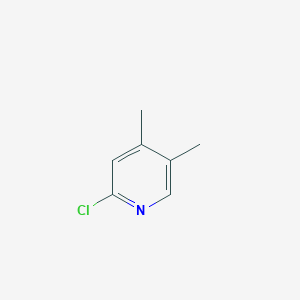
2-Chloro-4,5-dimethylpyridine
Descripción general
Descripción
2-Chloro-4,5-dimethylpyridine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridines are important in various fields such as biology, medicine, and materials science due to their versatile chemical properties and structural similarity to compounds found in living organisms, such as DNA bases .
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride was synthesized from 2,3,5-trimethylpyridine through a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and salification, achieving an overall yield of 63.6% . Another study improved the synthesis of a similar compound using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, confirming the structure with 1H NMR and IR . Additionally, 4-Chloro-2,3-dimethylpyridine N-oxide was synthesized from 2,3-dimethylpyridine using a sequence of oxidation, nitration, and chlorination steps, with an overall yield of 72.2% .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, as seen in the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid, which form hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . The crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine shows a layered arrangement when viewed along a specific axis, with an intermolecular hydrogen bond observed in the structure .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can lead to various chemical reactions. For example, the interaction of 3,5-dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine with CuCl2·2H2O in methanol resulted in the formation of a square-planar copper(II) complex . Chlorination reactions of substituted dimethylphenols have also been described, with the reaction environment influencing the products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the crystal structures of various pyridine derivatives reveal different space groups and cell parameters, which can affect their physical properties such as melting points and solubility . The presence of substituents like chloro, methoxy, and dimethyl groups can also affect the chemical reactivity, as seen in the synthesis and reactions of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- 2-Chloro-4,5-dimethylpyridine serves as an intermediate in the synthesis of more complex chemical structures. For example, a study demonstrated its use in the synthesis of pyridine derivatives through direct cyclization methods, optimizing conditions for higher yields and purity, crucial for industrial applications (Qiu, 2007).
- Another research explored its role in the formation of heterocyclic compounds with potential antimicrobial and anticancer properties, indicating its significance in pharmaceutical development (F. Yassin, 2009).
Physical and Chemical Analysis :
- The solubility of 2-Chloro-4,5-dimethylpyridine in various solvents has been studied, providing essential data for industrial design and theoretical studies. This research is pivotal for understanding its behavior in different environments and for practical applications in synthesis and formulation (Xiaohua Shi et al., 2010).
Role in Developing New Technologies :
- Studies have also focused on improving the synthesis techniques for compounds involving 2-Chloro-4,5-dimethylpyridine. Innovations in these methods contribute to more efficient and environmentally friendly industrial processes (Zhou Cai-rong, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDRIPPDPPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449095 | |
| Record name | 2-Chloro-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylpyridine | |
CAS RN |
343268-69-9 | |
| Record name | 2-Chloro-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



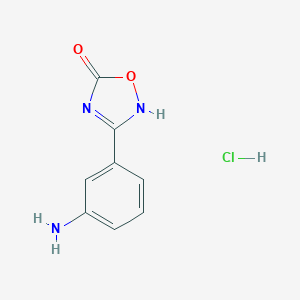
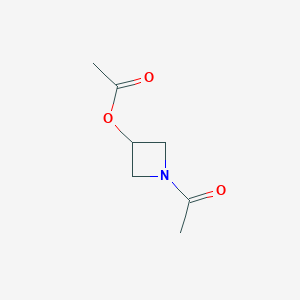
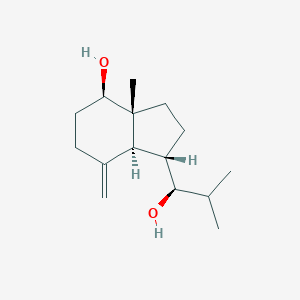
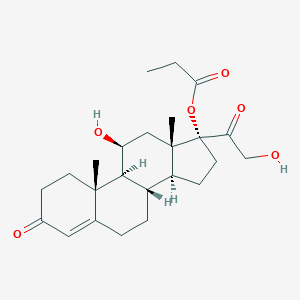


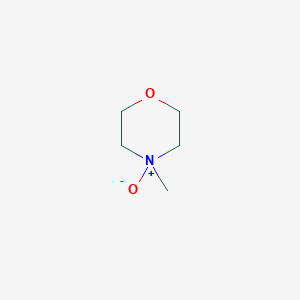
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
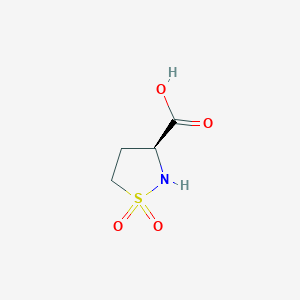
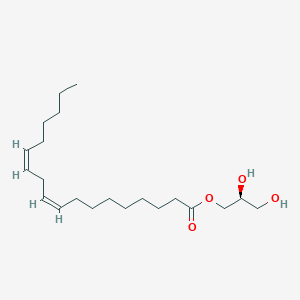
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
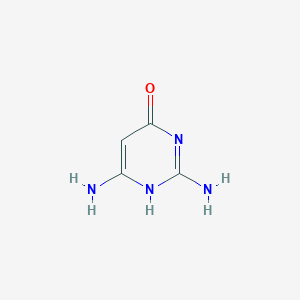
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
